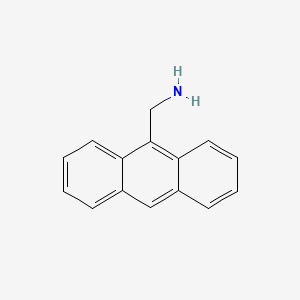

9-Anthracenemethanamine

Description

Properties

IUPAC Name |

anthracen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQDVTFZLJSMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454662 | |

| Record name | 9-Anthracenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-68-8 | |

| Record name | 9-Anthracenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Identification and Physicochemical Properties

An In-depth Technical Guide to 9-Anthracenemethanamine

Topic: this compound CAS Number: 2476-68-8 Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource for understanding the core properties, synthesis, characterization, and applications of this compound. As a foundational building block in medicinal chemistry and materials science, this molecule's utility is intrinsically linked to the unique photophysical properties of its anthracene core.

This compound, identified by the CAS Number 2476-68-8, is an aromatic amine featuring a primary aminomethyl group attached to the 9-position of an anthracene scaffold.[1][2] This structure imparts significant fluorescence, making it a valuable component in the design of fluorescent probes and labels.

Its fundamental properties are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Identifier & Property | Value | Source |

| CAS Number | 2476-68-8 | PubChem[1] |

| IUPAC Name | anthracen-9-ylmethanamine | PubChem[1] |

| Synonyms | 9-Aminomethylanthracene, 9-Anthrylmethylamine | ChemSrc[2] |

| Molecular Formula | C₁₅H₁₃N | PubChem[1] |

| Molecular Weight | 207.27 g/mol | PubChem[1] |

| Exact Mass | 207.1048 g/mol | PubChem[1] |

| LogP | 4.15 | ChemSrc[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the reduction of a suitable precursor derived from 9-anthraldehyde or by nucleophilic substitution from 9-(chloromethyl)anthracene. The choice of pathway often depends on the availability of starting materials and the desired scale.

A prevalent and reliable laboratory-scale method involves the reductive amination of 9-anthraldehyde. This two-step, one-pot approach is favored for its operational simplicity and high yields.

Experimental Protocol: Reductive Amination of 9-Anthraldehyde

-

Imine Formation: 9-Anthraldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate, ~10 equivalents) is added. The reaction is stirred at room temperature. The formation of the intermediate imine is the critical first step; the acidic nature of the ammonium salt can catalyze this condensation by activating the carbonyl group.

-

Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄, ~1.5-2 equivalents), is added portion-wise to the mixture. The choice of NaBH₄ is strategic; it is selective for the imine C=N bond over the aromatic rings of the anthracene core, preventing over-reduction. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Workup and Isolation: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to deprotonate the amine and facilitate its extraction into the organic layer.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound.

Section 3: Analytical Characterization for Structural Validation

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The aromatic region (typically ~7.4-8.6 ppm) will show a complex multiplet pattern characteristic of the 9-substituted anthracene core.[3] A key diagnostic signal is a singlet for the benzylic methylene protons (-CH₂-) adjacent to the amine, and a broad singlet for the amine protons (-NH₂) which can exchange with D₂O.

-

¹³C NMR Spectroscopy: This provides a carbon backbone fingerprint. One expects to see multiple signals in the aromatic region (~125-132 ppm) and a distinct signal for the aliphatic -CH₂- carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₅H₁₃N would be approximately 208.1121, providing definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region and C-H stretching from the aromatic rings.

Section 4: Applications in Drug Development and Research

The anthracene moiety is not merely a passive scaffold; its well-defined photophysical properties are central to the molecule's utility.

-

Fluorescent Probes and Derivatization: this compound serves as a fluorescent tag. Its primary amine provides a reactive handle for conjugation to biomolecules (peptides, proteins, oligonucleotides) or small molecules. The resulting derivatives can be tracked and quantified using fluorescence spectroscopy. For instance, its N-methylated analog, 9-(Methylaminomethyl)anthracene, is used as a derivatizing reagent for the highly sensitive detection of isocyanates in environmental samples via HPLC with fluorescence detection.[4]

-

Scaffold for DNA-Targeting Agents: The planar anthracene ring is an effective DNA intercalator. Researchers have leveraged this by attaching polyamine side chains to the 9-aminomethylanthracene core.[5] These polyamines provide electrostatic interactions with the negatively charged phosphate backbone of DNA, enhancing binding affinity. Upon UV irradiation, the anthracene can act as a photosensitizer, generating reactive oxygen species or directly cleaving the DNA backbone.[5] This application is highly relevant in the development of photodynamic therapies and tools for molecular biology.

-

Building Block in Medicinal Chemistry: The aminoanthracene core is a privileged structure found in various biologically active compounds, including some with anticancer properties.[6] this compound provides a versatile entry point for synthesizing a library of derivatives for high-throughput screening in drug discovery campaigns.

Conceptual Application Diagram

Caption: Applications derived from this compound.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: According to GHS classifications, this compound is very toxic to aquatic life with long-lasting effects.[1] All releases to the environment should be avoided.[1][7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[8][9] Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling Procedures: Minimize dust generation and accumulation.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8][9]

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11085034, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 188128, 9-(Methylaminomethyl)anthracene. Available at: [Link]

-

ChemSrc. anthracen-9-ylmethanamine product page. Available at: [Link]

-

NIST. 9-Anthracenemethanol in NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. Available at: [Link]

-

PubMed. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[6]aneN3) and Its DNA Photocleavage Activity. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 9-Anthracenemethanol, 98%. Available at: [Link]

-

ResearchGate. Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available at: [Link]

-

ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... scientific diagram. Available at: [Link]

-

Rasayan Journal of Chemistry. A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Available at: [Link]

Sources

- 1. This compound | C15H13N | CID 11085034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anthracen-9-ylmethanamine | CAS#:2476-68-8 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 9-(METHYLAMINOMETHYL)ANTHRACENE | 73356-19-1 [chemicalbook.com]

- 5. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. geneseo.edu [geneseo.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 9-Anthracenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical synthesis and drug development, understanding the solubility of a compound is a cornerstone of successful research and application. For a molecule as pivotal as 9-Anthracenemethanamine, a fluorescent probe and a valuable building block in medicinal chemistry, its behavior in various organic solvents dictates everything from reaction kinetics and purification strategies to its formulation as a potential therapeutic agent. This guide serves as an in-depth technical resource, collating available data, inferring solubility characteristics from related compounds and synthetic methodologies, and providing a robust framework for its practical application in the laboratory. While direct, comprehensive quantitative solubility data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes disparate information to provide a cogent and scientifically grounded perspective.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₁₅H₁₃N

-

Molecular Weight: 207.27 g/mol

-

Structure: A polycyclic aromatic hydrocarbon (PAH) core (anthracene) functionalized with a primary aminomethyl group (-CH₂NH₂).

The molecule's character is dualistic: the large, planar, and nonpolar anthracene moiety dominates its overall lipophilicity, while the aminomethyl group introduces a polar, basic site capable of hydrogen bonding. This duality is the primary determinant of its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" dictates that the large nonpolar surface area will favor solubility in nonpolar or moderately polar solvents, while the polar amine group will contribute to solubility in polar solvents, particularly those capable of acting as hydrogen bond donors or acceptors.[1]

Inferred and Comparative Solubility Profile

In the absence of a dedicated, systematic study on the solubility of this compound, we can infer its behavior from its use in various published synthetic procedures and by comparing it to structurally similar anthracene derivatives.

Table 1: Inferred and Comparative Solubility of this compound and Related Compounds

| Solvent Class | Solvent | Inferred/Observed Solubility of this compound & Analogs | Rationale & Context |

| Polar Aprotic | Tetrahydrofuran (THF) | Likely Soluble | Used as a reaction solvent for the synthesis of N-((Anthracene-9-yl) methyl) derivatives, indicating solubility of the product. |

| Acetonitrile (ACN) | Likely Soluble | Employed as a solvent in photochemical reactions involving anthracene derivatives. | |

| Dimethylformamide (DMF) | Likely Soluble | A powerful, universal organic solvent capable of dissolving a wide range of compounds.[2][3][4] 9-Anthracenecarboxylic acid is soluble at ~1 mg/mL.[5] | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its excellent solvating power for a variety of organic molecules.[6] 9-Anthracenecarboxylic acid is soluble at ~1 mg/mL.[5] | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble (likely with heating) | 9-Anthracenemethanol is reported to be soluble in hot methanol.[7][8] |

| Ethanol (EtOH) | Moderately Soluble | 9-Anthracenecarboxylic acid is soluble at ~1 mg/mL.[5] | |

| Nonpolar Aromatic | Toluene | Likely Soluble | Toluene is a good solvent for the nonpolar anthracene core. |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | Often used in the extraction and purification of aromatic compounds. |

| Chloroform (CHCl₃) | Likely Soluble | Used as a reaction solvent for the synthesis of 9-Bromoanthracene, suggesting solubility of the anthracene core. | |

| Ethers | Diethyl Ether | Likely Soluble | Used as an extraction solvent for N-((Anthracene-9-yl) methyl) derivatives, indicating product solubility. |

| Acids | Glacial Acetic Acid | Likely Soluble (Protonated Form) | The basic amine functionality will be protonated by the acid, forming a more polar and soluble salt. |

Expert Insights: The data suggests that this compound exhibits a broad solubility profile, with a preference for moderately polar to polar aprotic solvents. The large aromatic core contributes significantly to its solubility in aromatic and halogenated solvents. In polar protic solvents like alcohols, solubility is likely enhanced by heating. The basic nature of the primary amine means that its solubility will be significantly increased in acidic solutions due to the formation of the corresponding ammonium salt.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of several intermolecular forces:

-

Van der Waals Forces: The extensive π-system of the anthracene core leads to strong London dispersion forces, favoring interactions with nonpolar and aromatic solvents like toluene.

-

Dipole-Dipole Interactions: The aminomethyl group introduces a dipole moment, allowing for interactions with polar solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: The primary amine is capable of both donating and accepting hydrogen bonds. This is a crucial interaction for solubility in protic solvents like alcohols and in polar aprotic solvents with hydrogen bond accepting capabilities like DMSO and DMF.

-

Acid-Base Chemistry: As a base, this compound will react with acidic solvents (e.g., glacial acetic acid) or in acidic aqueous solutions to form a salt. This protonation dramatically increases polarity and, consequently, solubility in polar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, the significant energy required to overcome the π-stacking of the anthracene rings in the solid state must be compensated by favorable interactions with the solvent.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

For researchers requiring precise solubility data for their specific applications, direct experimental determination is essential. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method.[8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion and Practical Recommendations

While a comprehensive public database on the solubility of this compound is yet to be established, a clear and actionable picture emerges from the analysis of its structure, the behavior of related compounds, and its documented use in synthesis.

-

For Synthetic Chemists: Polar aprotic solvents such as THF, DMF, and acetonitrile are excellent first choices for reaction media. For purification by recrystallization, consider solvent/anti-solvent systems, such as dissolving in a good solvent like dichloromethane and precipitating with a poor solvent like hexane.

-

For Analytical Scientists: When developing analytical methods, DMSO and DMF are likely to fully solubilize the compound for stock solutions. For mobile phases in chromatography, acetonitrile and methanol are good starting points.

-

For Drug Development Professionals: The dualistic nature of its solubility suggests that formulation strategies may need to employ co-solvents or other solubilization technologies to achieve desired concentrations in both aqueous and lipid-based delivery systems. The pH-dependent solubility is a key parameter to consider for oral absorption.

This guide provides a foundational understanding of this compound's solubility. However, for critical applications, the experimental protocol outlined herein should be followed to obtain precise data tailored to specific conditions of temperature, solvent purity, and compound polymorphism.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers (Basel). 2021. [Link]

-

ICH. ICH Q3C (R9) Guideline on impurities. European Medicines Agency. [Link]

-

Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. 2019. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ACS Publications. Unexpected Influence of Substituents on the Binding Affinities of Polycyclic Aromatic Hydrocarbons with a Tetra-Au(I) Metallorectangle. Organometallics. 2020. [Link]

-

Chemistry LibreTexts. Chapter 9.2: Solubility and Structure. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

University of Massachusetts Lowell. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ACS Publications. Solubilities of gases in aqueous solutions of amine. Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

Scribd. Solubility Measurement Techniques. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

MDPI. Substitution Effect of a Single Nitrogen Atom on π-Electronic Systems of Linear Polycyclic Aromatic Hydrocarbons (PAHs): Theoretically Visualized Coexistence of Mono. [Link]

-

IntechOpen. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

-

ACS Publications. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. 2013. [Link]

-

Chemistry LibreTexts. 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

-

ICH. impurities: guideline for residual solvents q3c(r6). [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. bre.com [bre.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectral Properties of 9-Anthracenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Spectroscopic Signature of a Versatile Fluorophore

As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's spectral properties is paramount to its successful application. This guide is dedicated to 9-Anthracenemethanamine, a fluorescent aromatic amine whose unique photophysical characteristics make it a valuable tool in diverse research and development endeavors, including its use as a fluorescent probe and a building block in medicinal chemistry.

This document deviates from a rigid, templated structure. Instead, it is designed to provide a logical and intuitive exploration of this compound's spectral behavior. We will begin with its fundamental electronic absorption and fluorescence properties, the very heart of its utility, before delving into the structural details revealed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be emphasized throughout, providing you with not just the "what," but the critical "why." Every piece of data and every protocol is presented with the goal of ensuring scientific integrity and enabling you to reproduce and build upon these findings with confidence.

Section 1: Electronic Absorption and Emission Properties: The Core of Functionality

The interaction of this compound with ultraviolet and visible light is the cornerstone of its application as a fluorophore. These properties are dictated by the π-electron system of the anthracene core, subtly modulated by the aminomethyl substituent at the 9-position.

UV-Vis Absorption Spectroscopy

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Anthracene and a Related Derivative

| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Anthracene | 356.2 | Cyclohexane | 9,700[2] |

| 9-Methylanthracene | 366 | Cyclohexane | Not specified |

Note: The aminomethyl group's electronic contribution is relatively small, so the absorption maxima of this compound are predicted to be in a similar range.

Fluorescence Spectroscopy

This compound is a fluorescent molecule, meaning it re-emits a portion of the absorbed light at a longer wavelength. This emission is highly sensitive to the molecule's environment, a property that is leveraged in many of its applications.

The fluorescence of this compound is characterized by a structured emission spectrum, again reminiscent of the anthracene core. The quantum yield of fluorescence (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for any fluorophore. For the parent anthracene molecule in cyclohexane, the quantum yield is 0.36.[2] The introduction of the aminomethyl group can influence the quantum yield through various mechanisms, including changes in the rates of non-radiative decay pathways.

The solvent environment plays a crucial role in the fluorescence properties of this compound due to potential solvatochromic effects, where the emission wavelength shifts with solvent polarity. This is a key consideration for its use as a probe.[3]

Table 2: Key Fluorescence Properties of Anthracene and a Related Derivative

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent |

| Anthracene | 350 | ~380, 400, 425 | 0.36[2] | Cyclohexane |

| 9-Methylanthracene | 366 | 413 | Not specified | Not specified |

Note: The emission of this compound is expected to be in the blue region of the spectrum, with potential shifts depending on the solvent.

Experimental Protocol: Acquiring UV-Vis and Fluorescence Spectra

The following protocol provides a robust framework for the accurate measurement of the absorption and fluorescence spectra of this compound.

Diagram 1: Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble. Common choices include cyclohexane, ethanol, or acetonitrile. The choice of solvent can influence the spectral properties, so it must be reported.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions to determine the linear range for absorbance and to prepare a sample with an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.[2]

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the absorption spectrum of the this compound solution from approximately 250 nm to 450 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

To determine the optimal excitation wavelength, an excitation spectrum can be recorded by monitoring the emission at a wavelength slightly longer than the longest-wavelength absorption maximum.

-

Excite the sample at the determined excitation wavelength and record the emission spectrum.

-

To determine the fluorescence quantum yield, a comparative method using a standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) is commonly employed. The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions.

-

Section 2: Structural Elucidation through NMR and IR Spectroscopy

While UV-Vis and fluorescence spectroscopy reveal the electronic properties, NMR and IR spectroscopy provide detailed information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound.

¹H NMR: The ¹H NMR spectrum of a related compound, anthracen-9-ylmethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, shows characteristic signals for the anthracene protons in the aromatic region between 7.40 and 8.54 ppm.[4] For this compound, the protons of the aminomethyl group (-CH₂-NH₂) would appear as distinct signals in the aliphatic region, with their chemical shifts and coupling patterns providing valuable structural information.

¹³C NMR: The ¹³C NMR spectrum will show a series of signals in the aromatic region corresponding to the fourteen carbon atoms of the anthracene core. The carbon of the methylene group (-CH₂-) and any methyl groups in N-methylated derivatives will appear in the aliphatic region.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Anthracene-H | 7.40 - 8.60 | Multiplets |

| -CH₂- | 3.50 - 4.50 | Singlet or Doublet (if coupled to NH) |

| -NH₂ | 1.00 - 3.00 | Broad Singlet |

Note: These are predicted ranges and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, key vibrational modes include:

-

N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹.

-

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretches are observed in the 1600-1450 cm⁻¹ region.

-

C-N stretching: This vibration typically appears in the 1250-1020 cm⁻¹ range for aliphatic amines.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3500 - 3300 (two bands) |

| C-H (aromatic) | Stretch | > 3000 |

| C-H (aliphatic) | Stretch | < 3000 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-N (aliphatic) | Stretch | 1250 - 1020 |

Experimental Protocol: Acquiring NMR and IR Spectra

Diagram 2: Workflow for Structural Analysis

Caption: Workflow for the structural analysis of this compound.

Step-by-Step Methodology:

-

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

-

IR Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

-

IR Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Section 3: Synthesis and Purity Assessment

A reliable synthesis and rigorous purity assessment are fundamental to obtaining accurate and reproducible spectral data.

Synthesis of this compound

This compound can be synthesized from 9-(chloromethyl)anthracene through a nucleophilic substitution reaction with an amine, such as ammonia or a primary amine. Microwave-assisted synthesis has been reported to provide a facile and high-yielding route to this class of compounds.

Diagram 3: Synthetic Pathway to this compound

Caption: A general synthetic route to this compound.

Purity Assessment

The purity of this compound is crucial for accurate spectral analysis. Common techniques for purity assessment include:

-

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to separate the desired product from any starting materials or byproducts.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline solid.

Conclusion: A Spectroscopic Toolkit for a Versatile Molecule

This guide has provided a comprehensive overview of the key spectral properties of this compound, grounded in the principles of spectroscopic analysis and supported by established experimental protocols. By understanding the interplay between its structure and its interaction with light, researchers can fully exploit the potential of this versatile fluorophore in their scientific pursuits. The methodologies and data presented herein serve as a robust foundation for the application and further investigation of this compound in the fields of materials science, analytical chemistry, and drug development.

References

-

PubChem. 9-(Methylaminomethyl)anthracene. National Center for Biotechnology Information. [Link]

-

Oregon Medical Laser Center. Anthracene. OMLC. [Link]

-

ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... ResearchGate. [Link]

-

ResearchGate. a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,... ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Spectroscopic, quantum chemical and molecular docking studies of N-((anthracen-9-yl) methylene-2-methyl benzenamine): a potent probe to lipid bilayer systems. Semantic Scholar. [Link]

-

RSC Publishing. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

-

MDPI. Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

-

ResearchGate. NMR, UV-Visible and theoretical studies on 9-(Methylaminomethyl) Anthracene crystal. ResearchGate. [Link]

-

DigitalCommons@CSP. NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. [Link]

-

National Institutes of Health. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. National Institutes of Health. [Link]

-

ResearchGate. Fig. S6a Solution 1 H NMR spectra of anthracene in gel: the intensity of the aromatic CH signals decreases. ResearchGate. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]

-

National Institute of Standards and Technology. 9-Anthracenemethanol. NIST. [Link]

-

UCLA Chemistry. IR Chart. UCLA. [Link]

-

National Institute of Standards and Technology. Anthracene, 9-methyl-. NIST. [Link]

-

Rasayan Journal of Chemistry. A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Rasayan Journal of Chemistry. [Link]

Sources

- 1. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthracene, 9-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to 9-Anthracenemethanamine and Its Congeners: Nomenclature, Synthesis, and Application in Advanced Fluorescence-Based Analysis

Introduction: The Anthracene Core as a Fluorophore

The anthracene moiety is a well-established and highly valuable fluorophore in analytical and bioanalytical chemistry. Its rigid, planar tricyclic aromatic structure gives rise to intense fluorescence with a large Stokes shift, making it an ideal scaffold for developing highly sensitive probes and labels. 9-Anthracenemethanamine, by incorporating a reactive primary amine group onto this fluorescent core, becomes a versatile building block and a powerful tool for the derivatization of molecules that would otherwise lack a chromophore or fluorophore, enabling their detection at pico- or even femtomole levels. This guide will dissect the chemical identity of this compound, detail its synthesis, and provide comprehensive protocols for its primary application in the fluorescent labeling of carboxylic acids for High-Performance Liquid Chromatography (HPLC) analysis—a technique of paramount importance in pharmaceutical research and development.

Nomenclature and Chemical Identity

Precise identification of chemical entities is fundamental to scientific rigor. This compound and its common N-methylated analog are known by a variety of synonyms and identifiers across different databases and suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and procurement.

Table 1: Chemical Identifiers and Synonyms

| Property | This compound | N-Methyl-9-anthracenemethanamine |

| IUPAC Name | (Anthracen-9-yl)methanamine[1] | 1-(Anthracen-9-yl)-N-methylmethanamine[2] |

| CAS Number | 2476-68-8[1] | 73356-19-1[2] |

| Molecular Formula | C₁₅H₁₃N[1] | C₁₆H₁₅N[2] |

| Molecular Weight | 207.27 g/mol [1] | 221.30 g/mol [2] |

| Common Synonyms | 9-(Aminomethyl)anthracene[1], 9-Anthrylmethylamine[1] | 9-(Methylaminomethyl)anthracene[2], (Anthracen-9-ylmethyl)-N-methylamine, 9-(N-Methylaminomethyl)anthracene |

| PubChem CID | 11085034[3] | 188128[4] |

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through one of two primary pathways, both of which rely on commercially available or readily synthesized precursors. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway 1: Nucleophilic Substitution of 9-(Chloromethyl)anthracene

This is a direct and efficient method that involves the reaction of a halogenated precursor with an amine source. The high reactivity of the chloromethyl group at the 9-position of the anthracene ring makes it an excellent substrate for Sₙ2 reactions.

-

Step 1: Synthesis of 9-(Chloromethyl)anthracene. This precursor can be synthesized from anthracene through chloromethylation, reacting it with formaldehyde and hydrochloric acid.

-

Step 2: Amination. 9-(Chloromethyl)anthracene is then reacted with a source of ammonia (for the primary amine) or methylamine (for the N-methyl derivative) to yield the final product.

Pathway 2: Reductive Amination of 9-Anthraldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5] This pathway avoids the handling of the lachrymatory 9-(chloromethyl)anthracene.

-

Step 1: Synthesis of 9-Anthraldehyde. A common method for the synthesis of 9-anthraldehyde is the Vilsmeier-Haack reaction, using N-methylformanilide and phosphorus oxychloride with anthracene as the starting material.

-

Step 2: Imine Formation and Reduction. 9-Anthraldehyde is reacted with ammonia or methylamine to form an intermediate imine, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium borohydride or sodium cyanoborohydride.

Below is a diagram illustrating the two main synthetic pathways.

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H13N | CID 11085034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-(Methylaminomethyl)anthracene | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection [mdpi.com]

Methodological & Application

Application Note: Sensitive Quantification of Fatty Acids by HPLC using Pre-Column Derivatization with 9-Anthracenemethanamine

Abstract

This application note presents a robust and highly sensitive method for the analysis of fatty acids (FAs) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Fatty acids, lacking a native chromophore or fluorophore, are challenging to detect at low concentrations using conventional HPLC-UV methods. To overcome this limitation, a pre-column derivatization strategy is employed. This protocol details the chemical labeling of the fatty acid's carboxylic acid moiety with the fluorescent tag 9-anthracenemethanamine. The derivatization proceeds via a carbodiimide-mediated coupling reaction, forming a stable and highly fluorescent amide conjugate. This allows for the sensitive quantification of fatty acids in various matrices, making the method ideal for researchers in metabolomics, lipidomics, and drug development.

Principle of the Method: Amide Bond Formation

The derivatization of fatty acids with this compound is a two-step, one-pot reaction based on well-established carbodiimide chemistry.[1] The core principle is the formation of a stable amide bond between the fatty acid's carboxyl group and the primary amine of this compound.

-

Activation of the Carboxylic Acid: The reaction is initiated by activating the carboxyl group of the fatty acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions but is sufficiently reactive in anhydrous organic solvents.[1]

-

Stabilization and Amine Coupling: To improve reaction efficiency and the stability of the active intermediate, N-hydroxysuccinimide (NHS) is added.[2] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea and reacts efficiently with primary amines.[2][3] The primary amine of this compound then performs a nucleophilic attack on the NHS ester, displacing NHS and forming a stable, highly fluorescent amide bond.[4]

The resulting derivative incorporates the intensely fluorescent anthracene moiety, enabling detection at picomole levels.

Caption: Reaction mechanism for fatty acid derivatization.

Materials and Reagents

-

Fatty Acid Standards/Samples: e.g., Palmitic acid, Oleic acid, etc.

-

Derivatization Reagent: this compound hydrochloride

-

Coupling Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvents:

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

-

Equipment:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Vortex mixer

-

Microcentrifuge

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials with inserts

-

Experimental Protocols

Preparation of Stock Solutions

-

Fatty Acid Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of each fatty acid standard in 10 mL of anhydrous DMF. Store at -20°C. Working standards can be prepared by serial dilution.

-

This compound (ADMA) (10 mM): Dissolve 2.6 mg of this compound HCl in 1 mL of anhydrous DMF. Add 1.5 µL of TEA or DIPEA to neutralize the hydrochloride salt. Prepare fresh.

-

EDC Stock (100 mM): Dissolve 19.2 mg of EDC in 1 mL of anhydrous DMF. Prepare fresh just before use and keep on ice.[3][5]

-

NHS Stock (100 mM): Dissolve 11.5 mg of NHS in 1 mL of anhydrous DMF. Prepare fresh just before use.[3]

Scientist's Note: The use of anhydrous solvents is critical. EDC and the activated intermediates are highly susceptible to hydrolysis, which will quench the reaction and reduce derivatization efficiency.[1]

Step-by-Step Derivatization Procedure

This protocol is optimized for a 100 µL final reaction volume.

-

Sample Preparation: In a 1.5 mL microcentrifuge tube, add 10 µL of your fatty acid standard or extracted sample solution (in DMF).

-

Activation:

-

Coupling:

-

Final Preparation for HPLC:

-

Dilute the reaction mixture 1:10 with the initial mobile phase (e.g., add 900 µL of 80:20 Acetonitrile:Water) to ensure compatibility with the HPLC system.

-

Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

The sample is now ready for injection.

-

Sources

Introduction: The Anthracene Core as a Fluorescent Platform

An In-Depth Technical Guide to 9-Anthracenemethanamine in Bioimaging

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound and its derivatives as versatile tools in fluorescence bioimaging. We will explore its fundamental properties, key applications, and detailed protocols, grounding all claims in authoritative scientific literature.

This compound is an organic compound featuring a methanamine group attached to the 9th position of an anthracene core. Anthracene itself is a well-known polycyclic aromatic hydrocarbon, prized for its inherent fluorescence.[1] This intrinsic property makes this compound and its chemical relatives valuable fluorophores for visualizing biological structures and processes.

The core utility of this compound in bioimaging stems from two primary characteristics:

-

Inherent Fluorescence: The anthracene moiety emits light, typically in the blue-to-green spectrum, upon excitation with UV or near-UV light, allowing it to function as a fluorescent label.[2][3]

-

Reactive Amine Group: The methanamine group (-CH₂NH₂) provides a reactive site for covalently attaching the fluorescent anthracene core to other molecules of interest, a process known as derivatization.

However, a significant challenge with amino-substituted anthracenes is their susceptibility to auto-oxidation, which can decompose the molecule and quench its fluorescence.[2][3] Understanding and mitigating this process is critical for its successful application, as will be detailed in the protocols below.

Application 1: Direct Fluorescent Staining of Tissues and Proteins

A direct application of anthracene-based amines is in the staining of biological samples for fluorescence microscopy. This approach offers a rapid method for visualizing cellular and tissue architecture.

Mechanism of Action & Rationale

9-Aminoanthracene (9AA), a closely related compound, has been shown to effectively stain organic compounds, proteins, and biological tissues.[2][3] The staining mechanism is based on the probe's interaction with various biomolecules within the sample. The key to maintaining its bright green fluorescence is controlling the auto-oxidation process. In the presence of oxygen, 9AA can be oxidized to the non-fluorescent anthraquinone monoimine (AQNH).[2][3] This degradation can be significantly slowed by:

-

Acidic Conditions: In the presence of an acid, an equilibrium is established that favors the protonated 9-anthrylammonium salt. This form is more stable and less prone to oxidation, thereby preserving fluorescence for longer periods.[2][3]

-

Hypoxic Environment: Reducing the concentration of oxygen in the staining solution and mounting media also effectively prevents the oxidative quenching of the fluorophore.[2][3]

This makes this compound and its analogs potentially rapid and effective staining reagents for histopathological analysis, particularly in diagnosing cancers of the digestive tract where it has been successfully applied.[2]

Workflow for Direct Tissue Staining

Caption: Workflow for direct fluorescent staining of tissue sections.

Experimental Protocol: Direct Staining of Rat Organ Tissues

This protocol is adapted from methodologies proven effective for 9-aminoanthracene.[2][3]

-

Reagent Preparation:

-

Staining Solution: Prepare a solution of 9-aminoanthracene (or this compound) in a suitable solvent like methanol or a buffer. To enhance stability, the solution can be acidified slightly or bubbled with nitrogen gas for 5 minutes to reduce dissolved oxygen.[3]

-

Mounting Medium: Prepare a 50% glycerin-phosphate buffer solution with a pH of 9.[4]

-

-

Sample Preparation:

-

Obtain fresh or frozen rat organ tissues (e.g., stomach, colon).[3]

-

Prepare thin sections using a cryostat or microtome.

-

Mount the sections on standard microscope slides.

-

-

Staining Procedure:

-

Imaging:

-

Add a drop of the mounting medium over the stained tissue.[4]

-

Place a coverslip over the medium and seal the edges with varnish to prevent evaporation and oxygen entry.[4][5]

-

Image using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation around 365-420 nm).[2][6]

-

Self-Validation: An unstained serial tissue section should be imaged under the same conditions to assess the level of natural tissue autofluorescence.

-

Application 2: Derivatization Agent for Bioanalysis

Many biologically crucial molecules, such as fatty acids and other carboxylic acids, lack a native fluorophore and are thus invisible to fluorescence microscopy.[7] this compound and its derivatives serve as powerful labeling reagents that covalently bind to these target molecules, rendering them fluorescently active.

Mechanism of Derivatization

The primary amine of this compound can react with carboxylic acids to form amides. However, more reactive derivatives are commonly used for efficient labeling. Key examples include:

-

9-Anthryldiazomethane (ADAM): This reagent is highly reactive with carboxylic acids, forming stable fluorescent esters at room temperature without the need for a catalyst.[8][9]

-

9-Chloromethyl-anthracene: This compound also reacts with carboxylic acids, typically in the presence of a catalyst, to yield fluorescent esters.[6]

This derivatization strategy is exceptionally useful for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which offers very high sensitivity.[6][7]

Caption: Covalent labeling of a target molecule with an anthracene reagent.

Experimental Protocol: Fluorescent Labeling of Fatty Acids with ADAM

This protocol outlines the derivatization of fatty acids for analysis by HPLC, based on established methods.[8][9]

-

Reagent Preparation:

-

ADAM Solution: Prepare a solution of 9-anthryldiazomethane (ADAM) in a suitable organic solvent like ethyl acetate. A fresh solution can be prepared by oxidizing 9-anthraldehyde hydrazone with N-chlorosuccinimide.[9]

-

Sample Solution: Dissolve the fatty acid sample in an appropriate solvent.

-

-

Derivatization Reaction:

-

Mix the fatty acid sample solution with the ADAM reagent solution.

-

Allow the reaction to proceed at room temperature. The esterification is typically rapid.[8]

-

Causality: The high reactivity of the diazomethane group with the acidic proton of the carboxylic acid drives the reaction to completion under mild conditions, preventing degradation of sensitive fatty acids.

-

-

Analysis by HPLC:

-

Inject an aliquot of the reaction mixture directly into an HPLC system.[9]

-

Separation: Use a reversed-phase column (e.g., C18) to separate the derivatized fatty acids.

-

Detection: Employ a fluorescence detector with excitation set to ~365 nm and emission to ~412 nm.[6][8]

-

Self-Validation: Run a blank sample (reagents only) to identify any peaks from unreacted reagent or impurities. Use fatty acid standards to create a calibration curve for quantification.

-

Application 3: A Scaffold for Advanced Biosensors

The rigid, fluorescent anthracene core is an excellent structural foundation, or scaffold, for designing sophisticated biosensors that can detect specific ions, molecules, or physiological conditions like pH.[10][11]

Design Principles

The general strategy involves modifying the anthracene structure with two key components:

-

A Recognition Moiety: A chemical group that selectively interacts with the target analyte (e.g., a pH-sensitive group, an ion chelator).

-

A Signaling Moiety (Fluorophore): The anthracene core itself, whose fluorescence properties are altered upon analyte binding to the recognition moiety.

This design enables the creation of "turn-on," "turn-off," or ratiometric sensors.[12][13] For instance, anthracene derivatives have been synthesized to function as fluorescent pH sensors, where protonation or deprotonation of a functional group alters the fluorescence emission.[14] Others have been engineered with triphenylphosphonium groups to specifically target and report on conditions within mitochondria.[15][16][17]

Caption: Design concept for building targeted biosensors from an anthracene scaffold.

Quantitative Data Summary

The utility of a fluorophore is defined by its spectroscopic properties. The following table summarizes typical excitation and emission wavelengths for anthracene derivatives used in bioimaging.

| Compound | Application | Excitation (λex) | Emission (λem) | Reference |

| 9-Aminoanthracene | Direct Staining | ~420 nm | Green | [2] |

| 9-Chloromethyl-anthracene Derivative | Carboxylic Acid Labeling | 365 nm | 410 nm | [6] |

| 9-Anthryldiazomethane (ADAM) Derivative | Fatty Acid Labeling | 365 nm | 412 nm | [8] |

| Anthracene Carboxyimide | Mitochondrial Probe | 488 nm | 580-620 nm | [15] |

Conclusion

This compound and its derivatives represent a versatile and powerful class of fluorophores for bioimaging. From providing rapid, direct staining of tissues to enabling the highly sensitive detection of non-fluorescent biomolecules and serving as a foundational scaffold for advanced biosensors, the applications are broad and impactful. While challenges like auto-oxidation must be managed, the straightforward protocols and robust fluorescence of the anthracene core ensure its continued relevance in research, diagnostics, and drug development.

References

-

Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. National Institutes of Health. [Link]

-

Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. ResearchGate. [Link]

-

Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. ResearchGate. [Link]

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. MDPI. [Link]

-

This compound | C15H13N. PubChem, National Institutes of Health. [Link]

-

synthesis of anthracene-based macrocycle for detection of explosives. Middle East Technical University. [Link]

-

Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. [Link]

-

Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics. PubMed. [Link]

-

Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. ResearchGate. [Link]

-

New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. PubMed. [Link]

-

Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. ResearchGate. [Link]

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. National Institutes of Health. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. National Institutes of Health. [Link]

-

Establishing a Sample Preparation Protocol for Nanoscopic Fluorescence Electron Microscopy (nano-fEM) – RANGE. UEN Digital Press. [Link]

-

Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Royal Society of Chemistry. [Link]

-

Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. The University of Northern Colorado. [Link]

-

Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria. Michigan Technological University. [Link]

-

Biomedical Applications of Translational Optical Imaging: From Molecules to Humans. National Institutes of Health. [Link]

-

Ratiometric fluorescence sensor based on bimetallic organic frameworks for anthrax biomarker detection. ResearchGate. [Link]

-

Advanced Fluorescence Microscopy Techniques—FRAP, FLIP, FLAP, FRET and FLIM. National Institutes of Health. [Link]

-

Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. MDPI. [Link]

-

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI. [Link]

-

Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. MDPI. [Link]

-

Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. National Institutes of Health. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Royal Society of Chemistry. [Link]

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. ResearchGate. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. ResearchGate. [Link]

-

A family of multi-color anthracene carboxyimides: Synthesis, spectroscopic properties, solvatochromic fluorescence and bio-imaging application. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digscholarship.unco.edu [digscholarship.unco.edu]

- 8. researchgate.net [researchgate.net]

- 9. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. "Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes" by Yunnan Yan, Yibin Zhang et al. [digitalcommons.mtu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Enhancing Peptide Mapping and Analysis with 9-Anthracenemethanamine Derivatization

Introduction: Overcoming Detection Challenges in Peptide Mapping

Peptide mapping is a cornerstone of biopharmaceutical characterization, essential for confirming the primary structure of protein therapeutics, identifying post-translational modifications (PTMs), and ensuring lot-to-lot consistency.[1][2] The standard workflow involves enzymatic digestion of a protein followed by reversed-phase high-performance liquid chromatography (RP-HPLC) separation of the resulting peptides, often coupled with mass spectrometry (LC-MS).[1][3][4]

A significant analytical challenge arises when peptides lack strong chromophores, leading to poor sensitivity with standard UV detection. This is particularly problematic for identifying and quantifying low-abundance peptide fragments. To address this limitation, pre-column derivatization with a highly fluorescent tag offers a robust solution. 9-Anthracenemethanamine (AM) is a potent fluorescent labeling reagent designed to covalently attach to the C-terminal carboxyl groups of peptides.[5] This pre-column derivatization dramatically enhances the detection sensitivity of all resulting peptides, enabling more comprehensive and accurate peptide mapping through fluorescence detection.

This guide provides a detailed overview of the underlying chemistry, a complete experimental protocol, and data analysis considerations for leveraging this compound in advanced peptide mapping workflows.

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The covalent attachment of this compound to a peptide is not a direct reaction. It requires the activation of the peptide's C-terminal carboxyl group (-COOH) using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The process occurs in two primary steps:

-

Activation of the Carboxyl Group: EDC reacts with the peptide's C-terminal carboxyl group to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions. The inclusion of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][9] This two-step activation is more efficient and provides a greater window for the subsequent reaction.[7]

-

Nucleophilic Attack by this compound: The primary amine (-NH2) of this compound acts as a nucleophile, attacking the activated NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent anthracene moiety to the peptide's C-terminus.[10]

This chemistry is highly effective but requires careful control of pH; the EDC activation step is most efficient in a slightly acidic environment (pH 4.5–5.5), while the subsequent amine reaction proceeds optimally at a more neutral pH (7.2–8.0).[6][9]

Sources

- 1. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repligen.com [repligen.com]

- 3. agilent.com [agilent.com]

- 4. Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H13N | CID 11085034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 9-Anthracenemethanamine Derivatization

Welcome to the technical support center for 9-Anthracenemethanamine (9-AM) derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize 9-AM as a fluorescent labeling agent for the analysis of carboxylic acids, fatty acids, and other analytes, primarily via High-Performance Liquid Chromatography (HPLC).

This compound is an excellent derivatizing agent that imparts the highly fluorescent anthracene moiety to target molecules, enabling sensitive detection. However, the chemical nature of the anthracene ring system and the reaction conditions can sometimes lead to undesirable side reactions, resulting in low yields, complex chromatograms, and analytical inaccuracies. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your derivatization experiments in a practical question-and-answer format.

Q1: My derivatization yield is consistently low. What are the most common causes and how can I improve it?

Low yield is one of the most frequent challenges. The root cause often lies in one of several areas: incomplete reaction, degradation of reagents or products, or suboptimal reaction conditions.

-

Causality & Explanation: The derivatization of a carboxylic acid with this compound is typically an amidation reaction, which requires activation of the carboxyl group. If this activation is inefficient or if the reaction conditions are not optimized, the reaction will not proceed to completion. Furthermore, the anthracene moiety is sensitive to both light and oxygen, which can lead to degradation of the 9-AM reagent or the final product.[1]

-

Troubleshooting & Solutions:

-

Optimize Reaction Conditions: The efficiency of the derivatization is highly dependent on factors like time, temperature, and the choice of solvent and catalyst.[2][3] Systematically optimizing these parameters is crucial.[4][5][6]

-

Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and compete with the amine for reaction, significantly reducing yield. Use dry solvents and glassware.

-

Check Reagent Quality: this compound can degrade over time. Use a fresh bottle or verify the purity of your existing stock. Store the reagent protected from light and moisture.

-

Efficient Carboxylic Acid Activation: For the derivatization of carboxylic acids, an activating agent is necessary to form a more reactive intermediate. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used. Ensure the correct stoichiometry and that the activating agent is added under appropriate conditions.

-

Q2: I'm observing multiple unexpected peaks in my HPLC chromatogram. What are these impurities and where do they come from?

The presence of extraneous peaks is a clear indicator of side reactions or impurities. The most common culprits are unreacted starting materials, reagent-derived byproducts, and degradation products.

-

Unreacted this compound: The most straightforward impurity to identify is the excess 9-AM reagent. Its presence indicates either an incomplete reaction or the use of a significant excess of the reagent.

-

Dimerization of Anthracene Moiety: The anthracene ring system is highly susceptible to [4+4] photodimerization, especially when exposed to UV light.[7] This reaction links two anthracene molecules together, forming a non-fluorescent dimer. This is a very common side reaction.[8][9]

-

Mechanism: Upon absorption of light, the π-electron system of the anthracene ring becomes excited, allowing for a cycloaddition reaction with a ground-state anthracene molecule at the 9 and 10 positions.

-

-

Oxidation Products: The electron-rich 9 and 10 positions of the anthracene ring are prone to oxidation, especially in the presence of air (oxygen) and light, which can form endoperoxides that can further react to form anthraquinone derivatives.[1][10] These oxidized products may or may not be fluorescent and will appear as distinct peaks in the chromatogram.

-

Coupling Reagent Byproducts: When using activating agents like DCC or EDC for carboxylic acid derivatization, these reagents form byproducts (e.g., dicyclohexylurea) which can be difficult to remove and may appear in your analysis.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the processes, the following diagrams illustrate the main derivatization reaction and the key side reactions.

Caption: Formation of common byproducts from the 9-AM reagent.

Q3: How can I proactively prevent the formation of dimers and oxidation products?

Prevention is always the best strategy. Modifying your experimental setup and procedure can dramatically reduce the formation of these unwanted byproducts.

-

Expertise & Causality: Both dimerization and oxidation are often initiated or accelerated by light and oxygen. Therefore, the core principle of prevention is the rigorous exclusion of these elements from your reaction system.

-

Preventative Measures:

| Strategy | Action | Rationale |

| Exclusion of Light | Use amber glass vials for the reaction and sample storage. Alternatively, wrap standard glassware in aluminum foil. | Prevents the photo-excitation of the anthracene ring, which is the initiating step for dimerization and accelerates oxidation. |

| Inert Atmosphere | Before adding reagents, purge the reaction vessel with an inert gas like dry nitrogen or argon for several minutes. Maintain a positive pressure of inert gas during the reaction. | Displaces oxygen from the reaction headspace, minimizing the oxidation of the electron-rich anthracene core. [11] |

| Solvent Purity | Use high-purity, HPLC-grade solvents. If possible, degas the solvent by sparging with an inert gas or by sonication under vacuum before use. | Removes dissolved oxygen, a key reactant in the oxidation side reaction. |

| Temperature Control | Avoid excessive heat. While some heating may be necessary to drive the reaction, high temperatures can increase the rate of degradation and side reactions. [3][11] | Provides enough energy for the desired reaction without significantly accelerating unwanted pathways. |

Q4: My purified derivative seems to degrade over time, even in storage. How can I ensure its stability?

The stability of the derivatized product is critical for accurate and reproducible analysis. The same vulnerabilities of the 9-AM reagent (light and oxidation) apply to the product.

-

Storage Recommendations:

-

Temperature: Store solutions frozen (-20°C or -80°C) for long-term stability.

-

Light: Always store in amber vials or in a dark container.

-

Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.

-

Solvent: Ensure the solvent is of high purity and free of peroxides or other oxidizing contaminants.

-

Protocols & Workflows

Protocol 1: Optimized Derivatization of a Carboxylic Acid

This protocol incorporates best practices to minimize side reactions.

-

Preparation:

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Use anhydrous, HPLC-grade solvents (e.g., acetonitrile or dichloromethane).

-

Prepare solutions of your carboxylic acid analyte, this compound (1.2 equivalents), and EDC (1.5 equivalents).

-

-

Reaction Setup:

-

In an amber vial equipped with a magnetic stir bar, dissolve the carboxylic acid analyte in the chosen solvent.

-

Purge the vial with dry nitrogen for 5 minutes.

-

Add the EDC solution and stir for 10 minutes at room temperature to activate the acid.

-

Add the 9-AM solution to the vial.

-

-

Reaction & Monitoring:

-

Seal the vial under a positive nitrogen atmosphere.

-

Stir the reaction at room temperature, protected from light (e.g., by wrapping in foil).

-

Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC until the starting material is consumed (typically 2-4 hours).

-

-

Workup & Purification:

-